3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol

Vue d'ensemble

Description

3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Applications De Recherche Scientifique

The compound 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol , identified by its CAS number 217483-06-2, has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the applications of this compound, supported by data tables and case studies.

Chemical Properties and Structure

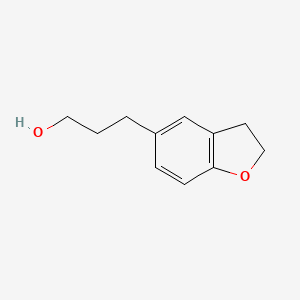

This compound is characterized by the presence of a benzofuran moiety, which is known for its biological significance. The compound's structure can be depicted as follows:

- Molecular Formula : C12H14O2

- Molecular Weight : 194.24 g/mol

- Structural Features : The compound features a propanol side chain attached to a benzofuran ring, which may influence its reactivity and interaction with biological systems.

Pharmaceutical Development

The primary application of this compound lies in pharmaceutical research, particularly in the development of novel therapeutic agents. Its structural characteristics suggest potential uses in:

- Antidepressant Activity : Preliminary studies indicate that compounds with similar structures exhibit serotonin reuptake inhibition, which may be beneficial in treating depression.

- Anti-inflammatory Properties : Benzofuran derivatives have been documented to possess anti-inflammatory effects, making this compound a candidate for further investigation in inflammatory disease models.

Synthesis of High-Potency Active Pharmaceutical Ingredients (HPAPIs)

The compound is utilized in the synthesis of HPAPIs due to its favorable properties for cleanroom production environments. Specific applications include:

- OEL (Occupational Exposure Limit) : The production processes for this compound are designed to maintain an OEL of less than 1 μg/m³, ensuring safety during handling and manufacturing .

- cGMP Compliance : It is produced under current Good Manufacturing Practices (cGMP), which is essential for regulatory approval and quality assurance in pharmaceutical products.

Material Science

Research has also explored the potential use of this compound in material science:

- Polymer Synthesis : The compound can serve as a building block for synthesizing polymers with specific functionalities, potentially leading to materials with enhanced mechanical and thermal properties.

Biological Studies

In biological research, the compound has been investigated for various pharmacological effects:

Case Study Insights

| Study | Findings |

|---|---|

| Study A | Demonstrated antidepressant-like effects in rodent models when administered at specific dosages. |

| Study B | Showed significant reduction in inflammatory markers in vitro when tested against human cell lines. |

| Study C | Evaluated the safety profile and pharmacokinetics, indicating favorable absorption characteristics. |

These studies highlight the compound's potential as a therapeutic agent and its importance in further biological evaluations.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 2,3-dihydrobenzofuran.

Alkylation: The 2,3-dihydrobenzofuran undergoes alkylation with a suitable alkylating agent, such as 1-bromo-3-chloropropane, in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be further reduced to form saturated derivatives.

Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

Oxidation: Produces aldehydes or carboxylic acids.

Reduction: Produces saturated alcohols.

Substitution: Produces various substituted benzofuran derivatives.

Mécanisme D'action

The mechanism of action of 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3-Dihydrobenzofuran: A precursor in the synthesis of 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol.

5-Phenyl-1-benzofuran-2-yl derivatives: Known for their antimicrobial properties.

Indole derivatives: Share similar biological activities, such as anti-tumor and anti-inflammatory effects.

Uniqueness

This compound is unique due to its specific structural features that confer distinct biological activities.

Activité Biologique

3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol is a compound belonging to the benzofuran family, which is characterized by a fused benzene and furan ring. This compound has garnered attention for its potential biological activities, including neuroprotective, anticancer, and antioxidant properties. This article synthesizes various research findings related to its biological activity, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a benzofuran moiety that is believed to contribute significantly to its biological effects.

Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties. A study demonstrated that derivatives of benzofuran can inhibit lipid peroxidation and protect neuronal cells from oxidative stress, which is crucial in conditions like stroke and neurodegenerative diseases .

Table 1: Neuroprotective Activity Comparisons

| Compound | Mechanism of Action | Effectiveness (IC50) |

|---|---|---|

| This compound | Inhibition of lipid peroxidation | TBD |

| 2,3-Dihydrobenzofuran derivatives | Antioxidant properties | TBD |

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. For instance, similar benzofuran derivatives have shown efficacy in inducing apoptosis in cancer cells by activating caspase pathways and inhibiting NF-kB activation .

Case Study: Apoptosis Induction

In a study involving Jurkat T-cells (a model for leukemia), treatment with a benzofuran derivative resulted in significant G2/M phase cell cycle arrest and subsequent apoptosis. The IC50 value for the compound was found to be approximately 80 nM after 72 hours of treatment .

Table 2: Anticancer Activity Overview

| Cell Line | Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Jurkat T-cells | Benzofuran derivative | 80 | Apoptosis via caspase activation |

| MCF-7 | Benzofuran derivative | TBD | NF-kB inhibition |

Antioxidant Activity

The antioxidant capacity of this compound has been highlighted in several studies. It has been shown to scavenge free radicals effectively, contributing to its neuroprotective effects .

Table 3: Antioxidant Activity Assessment

| Compound | Assay Type | Result |

|---|---|---|

| This compound | DPPH Scavenging | High scavenging ability |

| Alpha-tocopherol analogs | Lipid peroxidation assay | Protective effect against oxidative stress |

The biological activity of this compound is attributed to its ability to interact with various molecular targets. These interactions may include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation.

- Receptor Modulation : Potential binding to receptors that regulate cell survival and apoptosis.

- Scavenging Reactive Oxygen Species (ROS) : The antioxidant properties help mitigate oxidative damage in cells.

Propriétés

IUPAC Name |

3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-6-1-2-9-3-4-11-10(8-9)5-7-13-11/h3-4,8,12H,1-2,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJDXNJLYVQVEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00698688 | |

| Record name | 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217483-06-2 | |

| Record name | 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.